molecular formula C7H6N2S B108611 6-Aminobenzothiazole CAS No. 533-30-2

6-Aminobenzothiazole

Cat. No. B108611
CAS RN: 533-30-2
M. Wt: 150.2 g/mol
InChI Key: FAYAYUOZWYJNBD-UHFFFAOYSA-N
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Description

6-Aminobenzothiazole and its derivatives are compounds of significant interest due to their diverse biological and pharmaceutical properties. These compounds have been studied extensively for their potential use in various therapeutic applications, including anti-tumor, anti-inflammatory, and enzyme inhibition activities .

Synthesis Analysis

The synthesis of 6-aminobenzothiazole derivatives involves several chemical strategies. One approach includes the condensation of substituted benzaldehydes with 2-amino-5-nitrothiophenol, followed by reduction to the amino derivatives . Another method involves Suzuki cross-coupling reactions using aryl boronic acids or esters to produce 2-amino-6-arylbenzothiazoles . Additionally, metal-free oxidative cyclization/dehydrogenation of cyclohexanones and thioureas has been employed to synthesize 2-aminobenzothiazoles . A straightforward synthesis from anilines, sulfur monochloride, and isocyanides has also been reported .

Molecular Structure Analysis

The molecular structure of 6-aminobenzothiazole derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structures of novel amidino-benzothiazoles were determined, revealing the orientation of substituents with respect to the benzothiazole ring . The molecular structure of 2-amino-6-methylbenzothiazole and its metal complexes has also been characterized, showing different coordination environments for the metal ions .

Chemical Reactions Analysis

6-Aminobenzothiazole derivatives participate in a variety of chemical reactions. They can act as ligands in coordination complexes with metals such as copper and silver, where they exhibit different coordination sites including endocyclic nitrogen, exocyclic nitrogen, and sulfur . The reactivity of these compounds is also influenced by the presence of substituents on the benzothiazole ring, which can affect their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-aminobenzothiazole derivatives are closely related to their molecular structure and substituents. These compounds typically exhibit moderate solubility and stability, making them suitable for biological applications. The introduction of different substituents can significantly alter their solubility, reactivity, and biological activity . For example, the introduction of a 3-pyridylmethyl group has been shown to impart dual inhibitory activity against certain enzymes .

Scientific Research Applications

Antitumor Activity

6-Aminobenzothiazole and its derivatives have been extensively researched for their antitumor properties. A study by Stojković et al. (2006) investigated the antitumor efficiency of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts. These compounds exhibited significant antitumor activity in vivo against melanoma, fibrosarcoma, and squamous cell carcinoma. The cytotoxic effect of these benzothiazoles was selective, cell-specific, and dose-dependent (Stojković et al., 2006). Another research by Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole, which showed cytostatic activities against various human cancer cell lines (Racané et al., 2006).

Antimicrobial Activity

6-Aminobenzothiazole derivatives have also been explored for their antimicrobial properties. Catalano et al. (2013) synthesized a series of 6-substituted 2-aminobenzothiazole derivatives, which showed significant antifungal activity, particularly against Candida species (Catalano et al., 2013). Similarly, novel fluoroquinolone derivatives linked with 6-substituted-2-aminobenzothiazoles were synthesized by Sharma et al. (2017), displaying excellent antibacterial activity against various bacterial strains (Sharma et al., 2017).

Neuropharmacological Properties

The neuropharmacological effects of 2-aminobenzothiazoles were studied by Funderburk et al. (1953), who found that these compounds predominantly affect spinal interneurons in the central nervous system (Funderburk et al., 1953).

Corrosion Inhibition

The utility of 6-aminobenzothiazole derivatives in corrosion inhibition has been investigated in studies such as Quraishi et al. (1997) and (1996). These studies revealed the efficacy of these compounds in inhibiting the corrosion of metals in acidic environments (Quraishi et al., 1997) (Quraishi et al., 1996).

Interaction with Proteins

The interaction of 2-aminobenzothiazole with human serum albumin was explored by Sun et al. (2012), providing insights into the molecular transportation mechanism and biotoxicity of these derivatives in vivo (Sun et al., 2012).

Safety And Hazards

6-Aminobenzothiazole is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

6-Aminobenzothiazole may be used in the synthesis of various compounds, including 1-(6-amino-benzothiazolyl)-3-chloro-5-methoxytriazine, 6-[(4-N,N-dimethylaminophenyl)diazenyl]benzothiazole, 6-[(2-hydroxy-1-naphthyl)diazenyl]benzothiazole, and 6-dimethylaminobenzothiazole . The future development trend and prospect of the synthesis of benzothiazole compounds are related to green chemistry .

properties

IUPAC Name

1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYAYUOZWYJNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201443
Record name 6-Aminobenzothiazole
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Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Aminobenzothiazole

CAS RN

533-30-2
Record name 6-Benzothiazolamine
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Record name 6-Aminobenzothiazole
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Record name 6-Aminobenzothiazole
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Record name 6-Aminobenzothiazole
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Record name Benzothiazol-6-amine
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Record name 6-AMINOBENZOTHIAZOLE
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Synthesis routes and methods I

Procedure details

To a solution of SnCl2 (1.5 g, 1.9 mmol) and 5 mL of con.HCl was added 6-nitrobenzothiazole (0.60 g, 3.4 mmol) in a portion and resulting reaction mixture was stirred for 1 h at 25° C. The reaction mixture was basified with aqueous NaOH and extracted with EtOAc. Combined organic layers were dried over Na2SO4 and concentrated in vacuo, yielding an oil (0.47 g, 3.2 mmol, 96%) which was identified as the amine (>95%) and subjected to the following reaction without further purification.
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Name
Yield
96%

Synthesis routes and methods II

Procedure details

To a solution of 6-nitrobenzothiazole (3.8 g, 0.02 mol) in 40 ml 2N HCl was added SnCl2 (15.9 g, 0.06 mol), and the mixture was stirred at room temperature overnight. The reaction mixture was treated with concentrated NH4OH to pH 11 and extracted with ethyl acetate (3×150 ml). The combined organic phase was concentrated under reduced pressure. The residue was purified (silica gel chromatography) to give benzo[d]thiazol-6-amine (3 g, 72%).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
15.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
422
Citations
N Vamsikrishna, S Daravath, N Ganji, N Pasha - Inorganic Chemistry …, 2020 - Elsevier
Novel Schiff base (L) derived from 6-aminobenzothiazole and 4-methoxy salicylaldehyde and its bivalent Cu(II) (1), Ni(II) (2) and Co(II) (3) metal complexes were synthesized and …
Number of citations: 57 www.sciencedirect.com
R Rajaram, KN Sundararajalu… - Journal of …, 2011 - Springer
… The formation of 6-aminobenzothiazole inclusion complex with β-CDx may give a way for its … work we report the effect of β-CDx on the excited state properties of 6-aminobenzothiazole. …
Number of citations: 28 link.springer.com
A Hariharasubramanian, YD Ravichandran… - Fullerenes …, 2014 - Taylor & Francis
Magnetically responsive functionalized multi-walled carbon nanotubes (Bet-f-MWCNTs) were prepared using 6-Aminobenzothiazole (ABT) through acid functionalization. Bet-f-…
Number of citations: 12 www.tandfonline.com
L Racane, R Stojkovic, V Tralic-Kulenovic… - Molecules, 2006 - mdpi.com
… and biological properties of substituted benzothiazoles [6,7,8] we turned our attention to the synthesis and antitumor evaluation of novel 2-(substituted-phenyl)-6-aminobenzothiazole as …
Number of citations: 55 www.mdpi.com
A Miloudi, D El‐Abed, G Boyer, JP Finet… - European Journal of …, 2004 - Wiley Online Library
The copper diacetate catalysed reaction of triphenylbismuth diacetate with 6‐aminobenzothiazole compounds afforded selectively the 6‐phenylamino derivatives in good to high yields. …
BM Elliott, M Robinson, J Ashby - Cancer letters, 1983 - Elsevier
… 6-Aminobenzothiazole: … The solution was extracted with ether (2 X 400 ml) and this was dried over sodium sulphate, filtered and evaporated to yield 6-aminobenzothiazole …
Number of citations: 17 www.sciencedirect.com
Q Miao, Q Li, Q Yuan, L Li, Z Hai, S Liu… - Analytical …, 2015 - ACS Publications
… reductions, our probe 1 is subjected to GSH reduction, Cys condensation and reduction, Hcy condensation and reduction to yield respective products of 2-cyano-6-aminobenzothiazole (…
Number of citations: 112 pubs.acs.org
G Pavlović, L Racané, H Čičak, V Tralić-Kulenović - Dyes and Pigments, 2009 - Elsevier
… Here, we report the synthesis and crystal and molecular structure of two dyes derived from 6-aminobenzothiazole: 6-[(4-N,N-dimethylaminophenyl)diazenyl]benzothiazole (1) and 6-[(2-…
Number of citations: 85 www.sciencedirect.com
S Liu, A Tang, M Xie, Y Zhao, J Jiang… - Angewandte Chemie …, 2015 - Wiley Online Library
… 2 (2) (CBT=2-cyano-6-aminobenzothiazole) and the use of a biocompatible condensation to … and the cyano group of 2-cyano-6-aminobenzothiazole (CBT), and it could be controlled by …
Number of citations: 57 onlinelibrary.wiley.com
Y Mizuno, K Adachi - Yakugaku Zasshi, 1952 - jstage.jst.go.jp
… 2-Methyl-6-aminobenzothiazole.-A mixture of 14.7 g. of 2-… of 2-methyl-6 aminobenzothiazole. The chloride sepatated. The … of 2-methyl-6-aminobenzothiazole(III) dissolved in 15cc. of …
Number of citations: 2 www.jstage.jst.go.jp

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